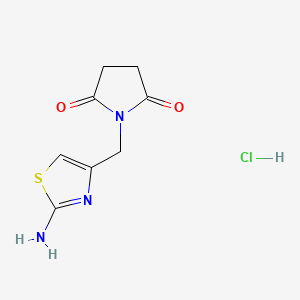
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This chemical belongs to a class of compounds that are being explored for their potential in various fields of chemistry and biology. The interest in such molecules stems from their complex structure and the functionalities they offer for different applications.
Synthesis Analysis
The synthesis of related heterocyclic derivatives, including those with isoquinoline and benzamide components, often involves innovative techniques to create complex structures. For instance, visible-light-promoted reactions and rhodium-catalyzed processes have been utilized to synthesize 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones and 4-bromo-1,2-dihydroisoquinolines, showcasing advanced methods to construct such molecules efficiently (Liu et al., 2016); (He et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds similar to “4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide” often displays unique spatial conformations. For example, a related compound exhibited a U-shaped spatial conformation, facilitating intermolecular interactions and demonstrating the complex molecular geometries these molecules can adopt (Bortoluzzi et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of such compounds can involve various functional group transformations, such as sulfonation, which plays a significant role in determining their chemical behavior. The sulfonation of hydroxyquinolines, for instance, directs the functionalization to specific positions on the benzene ring, highlighting the chemical reactions these compounds undergo and their underlying mechanisms (Smirnov et al., 1972).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined by the compound's molecular structure and the functional groups present.
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, reactivity with other chemical species, and stability under different conditions, are defined by the molecular framework and substituents of the compound. Studies on similar compounds have elucidated their roles as inhibitors, demonstrating their chemical interaction capabilities with biological molecules (Sethi et al., 2013).
科学的研究の応用
Synthesis and Characterization :
- A study focused on the synthesis of heterocyclic derivatives related to this compound, specifically 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, via a visible light-promoted reaction. This process demonstrates the compound's utility in facilitating novel chemical reactions under mild conditions (Xu Liu et al., 2016).
Applications in Corrosion Inhibition :
- Research has been conducted on the synthesis of similar compounds for their use as corrosion inhibitors for mild steel in acidic media. This indicates potential industrial applications of the compound in material science and engineering (Y. Aouine et al., 2011).
Anticancer and Antimicrobial Applications :
- Studies show the synthesis of structurally related compounds with observed activities in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic screenings, suggesting potential applications in pharmaceuticals and drug discovery (Snehal Patel et al., 2009).
- Another study synthesized derivatives of this compound demonstrating proapoptotic activity on cancer cell lines, highlighting its potential in cancer therapy (Ö. Yılmaz et al., 2015).
Positron Emission Tomography (PET) Imaging in Tumors :
- Research has been conducted on fluorine-18-labeled benzamide analogues, related to this compound, for imaging the sigma2 receptor status of solid tumors using PET. This suggests its utility in diagnostic imaging in oncology (Z. Tu et al., 2007).
Polymer Science :
- The compound has been used in the synthesis of optically active polyamides with potential applications in materials science, demonstrating its versatility in polymer chemistry (K. Faghihi et al., 2010).
Antihyperglycemic Evaluation :
- Isoindoline-1,3-dione analogues of this compound were synthesized and identified as active antihyperglycemic agents, suggesting its relevance in diabetes research (I. Eissa, 2013).
Psychotropic and Cytotoxic Activities :
- Derivatives of this compound have been synthesized and found to possess psychotropic, anti-inflammatory, and cytotoxic effects, making them candidates for further pharmacological studies (A. Zablotskaya et al., 2013).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S/c1-27-24(30)21-11-8-19(14-22(21)25(27)31)26-23(29)17-6-9-20(10-7-17)34(32,33)28-13-12-16-4-2-3-5-18(16)15-28/h2-11,14H,12-13,15H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIESIMHNZXCVAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

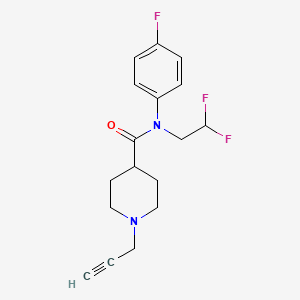
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-1,2,4-triazole](/img/structure/B2487014.png)
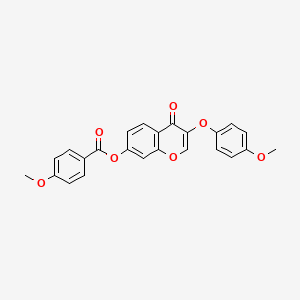
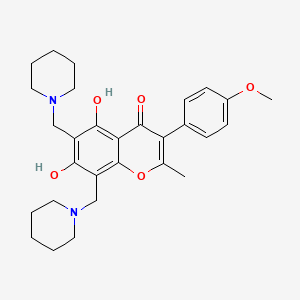
![N-benzyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487017.png)
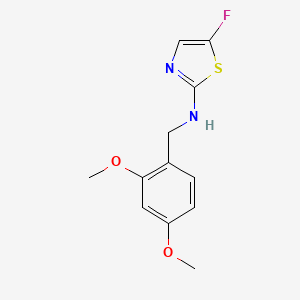

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)
![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)
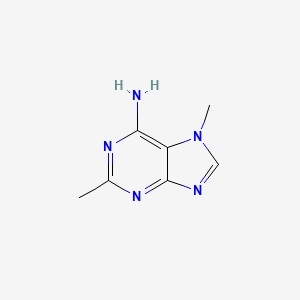

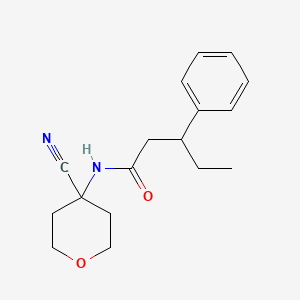
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2487034.png)
